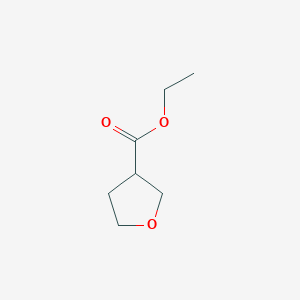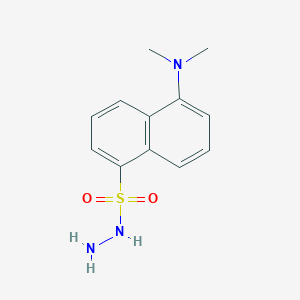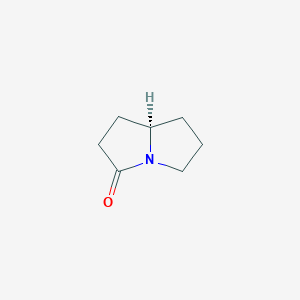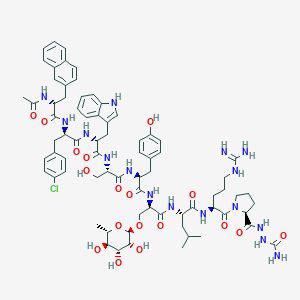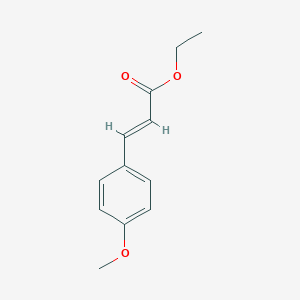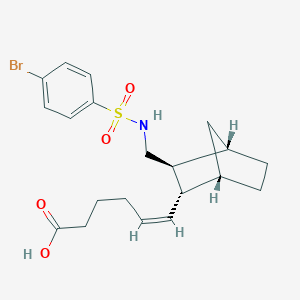
6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid, also known as compound X, is a novel chemical entity that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Compound X has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is still under investigation. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Compound X has also been shown to modulate the immune system, leading to the suppression of inflammation and the enhancement of anti-tumor immunity.
Efectos Bioquímicos Y Fisiológicos
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Furthermore, 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X has been shown to have a favorable safety profile, with no significant toxicity observed in pre-clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is a highly potent and selective 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid that can be easily synthesized in large quantities. Furthermore, it has a favorable safety profile, making it suitable for in vitro and in vivo studies. However, one limitation of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is that its mechanism of action is still not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action, which may lead to the development of more potent and selective analogs. Furthermore, the therapeutic potential of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X in various diseases, including cancer and inflammation, should be further explored in pre-clinical and clinical studies. Finally, the safety and toxicity profile of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X should be evaluated in more detail to ensure its suitability for human use.
Conclusion:
In conclusion, 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is a novel chemical entity that has shown promising results in various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity of the final product. Compound X has significant biochemical and physiological effects, including anti-inflammatory and anti-tumor properties, and has a favorable safety profile. However, its mechanism of action is still not fully understood, and further research is needed to explore its therapeutic potential in various diseases.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of advanced equipment and techniques, such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. The synthesis method has been optimized to ensure high yield and purity of the final product.
Propiedades
Número CAS |
130466-54-5 |
|---|---|
Nombre del producto |
6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid |
Fórmula molecular |
C20H26BrNO4S |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(Z)-6-[(1S,2R,3S,4S)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C20H26BrNO4S/c21-16-8-10-17(11-9-16)27(25,26)22-13-19-15-7-6-14(12-15)18(19)4-2-1-3-5-20(23)24/h2,4,8-11,14-15,18-19,22H,1,3,5-7,12-13H2,(H,23,24)/b4-2-/t14-,15-,18-,19-/m0/s1 |
Clave InChI |
QAROALJSMVITBH-PYJGBCDKSA-N |
SMILES isomérico |
C1C[C@H]2C[C@H]1[C@@H]([C@H]2/C=C\CCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES |
C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Sinónimos |
6-(3-((((4-bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid ONO-NT 126 ONO-NT-126 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



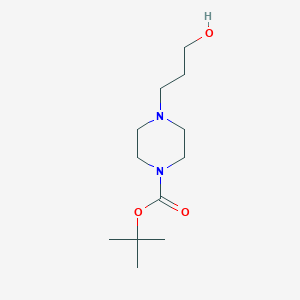
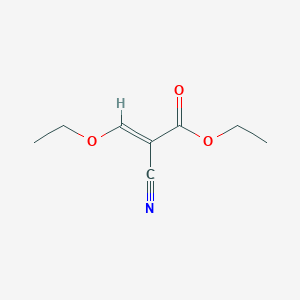
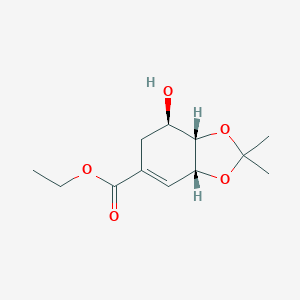
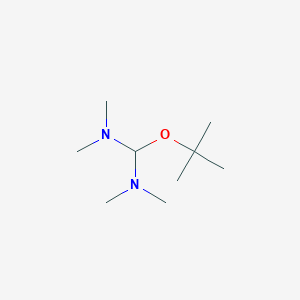
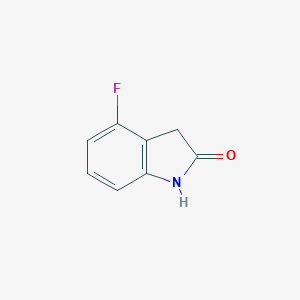
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
